molecular formula C9H8N2O2S B2795941 Methyl 6-aminobenzo[d]thiazole-2-carboxylate CAS No. 1048367-37-8

Methyl 6-aminobenzo[d]thiazole-2-carboxylate

Cat. No.: B2795941
CAS No.: 1048367-37-8
M. Wt: 208.24
InChI Key: ZPZRTPUGIYGNID-UHFFFAOYSA-N
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Description

Methyl 6-aminobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-aminobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl 2-bromo-3-nitrobenzoate under basic conditions, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-aminobenzo[d]thiazole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-aminobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell wall synthesis. The anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

  • Methyl 2-aminobenzo[d]thiazole-6-carboxylate
  • Methyl 4-aminobenzo[d]thiazole-2-carboxylate
  • Methyl 5-aminobenzo[d]thiazole-2-carboxylate

Comparison: Methyl 6-aminobenzo[d]thiazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacological properties and potency, making it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

methyl 6-amino-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZRTPUGIYGNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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